AZD2098

Description

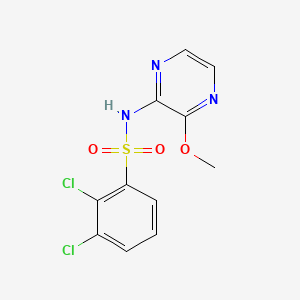

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O3S/c1-19-11-10(14-5-6-15-11)16-20(17,18)8-4-2-3-7(12)9(8)13/h2-6H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSMVCMSUNISFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZD2098: A Deep Dive into its Antagonistic Mechanism on the CCR4 Receptor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of AZD2098, a potent and selective small-molecule antagonist of the C-C chemokine receptor 4 (CCR4). We will explore its interaction with the CCR4 receptor, its impact on downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Introduction: The Role of CCR4 in Immune Response and Disease

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in orchestrating the migration of various immune cells, particularly T helper type 2 (Th2) cells and regulatory T cells (Tregs).[1][2][3] Its natural ligands, the chemokines CCL17 (TARC) and CCL22 (MDC), activate the receptor, leading to cellular responses such as chemotaxis and calcium mobilization.[4][5] This signaling axis is crucial in both normal immune surveillance and the pathophysiology of various diseases, including allergic asthma, atopic dermatitis, and certain types of cancer where the recruitment of Tregs to the tumor microenvironment can suppress anti-tumor immunity.[4][6][7][8][9] Consequently, antagonizing the CCR4 receptor presents a promising therapeutic strategy for these conditions.[4][6]

This compound is a potent, selective, and orally bioavailable small-molecule antagonist of the CCR4 receptor developed by AstraZeneca.[4][7][10] It was identified through high-throughput screening and subsequent lead optimization as a promising candidate for modulating CCR4-mediated immune responses.[4][10]

Core Mechanism of Action of this compound

This compound functions as a non-competitive, allosteric antagonist of the CCR4 receptor. It binds to an intracellular site on the C-terminal of the receptor, which is distinct from the binding site of the natural chemokine ligands.[11] This binding prevents the conformational changes in the receptor that are necessary for G-protein coupling and the initiation of downstream signaling cascades upon ligand binding.

The primary consequences of this compound's interaction with CCR4 are:

-

Inhibition of Chemokine-Induced Calcium Mobilization: this compound potently inhibits the influx of intracellular calcium that is typically induced by the binding of CCL17 and CCL22 to CCR4.[12]

-

Blockade of Chemotaxis: By disrupting the signaling cascade, this compound effectively prevents the directed migration (chemotaxis) of CCR4-expressing cells, such as Th2 lymphocytes, towards a gradient of its chemokine ligands.[4][11]

-

High Selectivity: this compound demonstrates high selectivity for the CCR4 receptor, with no significant activity observed at other chemokine receptors like CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, and CCR8 at concentrations up to 10 μM.

Quantitative Data Summary

The antagonist potency of this compound has been quantified across various assays and species. The following tables summarize the key in vitro potency data.

Table 1: In Vitro Potency of this compound on CCR4

| Assay Type | Species | Ligand | Cell System | Potency (pIC50) | Reference |

| GTPγS Binding | Human | - | CHO cells expressing hCCR4 | 7.8 | [13] |

| Ca2+ Influx | Human | CCL22 | CHO cells expressing hCCR4 | 7.5 | [12] |

| Chemotaxis | Human | CCL17/CCL22 | Primary Human Th2 cells | 6.3 | [12] |

| Chemotaxis | HuT 78 cells | CCL17 | HuT 78 cells | IC50 = 120 nmol/L | [11] |

| Chemotaxis | HuT 78 cells | CCL22 | HuT 78 cells | IC50 = 866 nmol/L | [11] |

Table 2: Cross-Species Potency of this compound

| Species | Potency (pIC50) |

| Human | 7.8 |

| Rat | 8.0 |

| Mouse | 8.0 |

| Dog | 7.6 |

| Source:[12] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro functional assays. A detailed protocol for a standard chemotaxis assay is provided below.

Chemotaxis Assay Protocol

This protocol outlines the measurement of the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.

1. Cell Preparation:

- Culture CCR4-expressing cells (e.g., primary human Th2 cells, HuT 78 cells) under standard conditions.[14]

- For some cell types, it may be necessary to starve the cells in a serum-free medium for 16-18 hours prior to the assay to reduce background migration.[15][16]

- On the day of the experiment, harvest the cells and perform a cell count using a hemocytometer and trypan blue to assess viability.[14][15]

- Resuspend the cells in an appropriate assay medium (e.g., RPMI with 0.5% BSA) to a final concentration of 1 x 10^6 viable cells/mL.[15]

2. Assay Plate Preparation:

- Use a 96-well chemotaxis plate with a filter membrane (e.g., 5 µm pore size).[14]

- In the lower wells of the plate, add the chemoattractant (CCL17 or CCL22) at a predetermined optimal concentration, diluted in assay medium.

- For antagonist testing, add varying concentrations of this compound to both the lower wells (with chemokine) and the upper wells (with cells).

- Include negative control wells (medium alone) and positive control wells (chemokine alone).

3. Cell Migration:

- Add 50 µL of the prepared cell suspension to the upper chamber of each well of the filter plate.[15]

- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 2 to 4 hours to allow for cell migration.[14][15]

4. Quantification of Migration:

- After incubation, carefully remove the filter plate.

- The migrated cells in the lower chamber can be quantified using various methods. A common method involves lysing the cells and quantifying the amount of a fluorescent dye, such as Calcein AM or CyQuant GR, that was pre-loaded into the cells or added post-migration.[15][16]

- Read the fluorescence on a plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.

5. Data Analysis:

- Calculate the percentage of chemotaxis for each condition relative to the positive control.

- Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Visualizing the Mechanism and Workflow

Diagrams of Signaling Pathways and Experimental Processes

Caption: CCR4 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a chemotaxis assay.

Caption: Logical progression of this compound's development.

Conclusion

This compound is a highly potent and selective antagonist of the CCR4 receptor, acting through an allosteric mechanism to inhibit chemokine-induced signaling and cell migration. Its well-characterized in vitro profile, supported by robust experimental data, underscores its potential as a therapeutic agent for diseases driven by pathological CCR4-mediated immune cell trafficking. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. CCR4 is a key modulator of innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 [mdpi.com]

- 3. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What are CCR4 modulators and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 12. medchemexpress.com [medchemexpress.com]

- 13. CCR4 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. timothyspringer.org [timothyspringer.org]

- 15. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

AZD2098: A Technical Overview of its Antagonistic Effect on Th2 Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2098 is a potent and selective small molecule antagonist of the C-C chemokine receptor 4 (CCR4). This receptor is predominantly expressed on T helper 2 (Th2) lymphocytes, a subset of T cells that play a critical role in the pathogenesis of allergic and inflammatory diseases such as asthma and atopic dermatitis. By blocking the interaction of CCR4 with its natural ligands, CCL17 (TARC) and CCL22 (MDC), this compound aims to inhibit the recruitment and activation of Th2 cells at sites of inflammation, thereby mitigating the downstream inflammatory cascade. This technical guide provides a comprehensive overview of the available data on this compound's effect on Th2 lymphocytes, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action: CCR4 Antagonism

Th2 lymphocytes are key drivers of type 2 immunity, characterized by the production of cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13. These cytokines contribute to hallmark features of allergic inflammation, including eosinophilia, mucus production, and IgE synthesis. The migration of Th2 cells to inflamed tissues is largely orchestrated by the chemokines CCL17 and CCL22, which are often found at elevated levels in allergic conditions. These chemokines bind to and activate CCR4, a G protein-coupled receptor (GPCR) on the surface of Th2 cells, initiating a signaling cascade that leads to cell migration and activation.[1]

This compound functions as a competitive antagonist at the CCR4 receptor, preventing the binding of CCL17 and CCL22 and thereby inhibiting the downstream signaling events that promote Th2 cell chemotaxis and potential activation.

Quantitative Data on this compound Activity

The potency of this compound has been evaluated in various in vitro assays, primarily focusing on its ability to inhibit CCR4-mediated cellular responses. The following tables summarize the key quantitative findings from published studies.

| Assay | Ligand | Cell System | Potency (pIC50) | Reference |

| CCR4 Receptor Binding | Labeled CCL22 | hCCR4-transfected cells | 7.8 | |

| Intracellular Calcium Mobilization | CCL22 | hCCR4-expressing CHO cells | 7.5 (mean ± 0.04) | [1] |

| Th2 Cell Chemotaxis | CCL22 | Human primary Th2 cells (in 0.3% HSA) | 6.3 (mean ± 0.2) | [1] |

| Th2 Cell Chemotaxis | CCL17/CCL22 | Human Th2 cells | Not specified in pIC50 | |

| Table 1: Potency of this compound in various in vitro assays. |

| Assay | Ligand | Cell Line | Potency (IC50) | Reference |

| Chemotaxis Inhibition | CCL17 (100 nmol/L) | HuT 78 (SS-derived cell line) | 120 nmol/L | [2] |

| Chemotaxis Inhibition | CCL22 (10 nmol/L) | HuT 78 (SS-derived cell line) | 866 nmol/L | [2] |

| Table 2: Inhibitory concentration (IC50) of this compound on chemotaxis in a human T-cell line. |

While direct data on the effect of this compound on Th2 cytokine production (IL-4, IL-5, IL-13) and proliferation is not extensively published, studies on other CCR4 antagonists provide insights into the expected effects. For instance, the CCR4 antagonist K327 has been shown to suppress the elevation of Th2 cytokines in a mouse model of allergic airway inflammation.[3] Furthermore, CCR4 antagonists have been demonstrated to inhibit the expansion of Th2 cells.[4]

Signaling Pathways and Experimental Workflows

CCR4 Signaling Pathway in Th2 Lymphocytes

The binding of CCL17 or CCL22 to CCR4 on Th2 cells initiates a cascade of intracellular events. This process is crucial for the chemotactic response of these cells. The following diagram illustrates the key components of this signaling pathway.

Experimental Workflow: Th2 Chemotaxis Assay

The Transwell migration assay is a standard method to evaluate the effect of compounds like this compound on Th2 cell chemotaxis. The workflow involves measuring the migration of Th2 cells across a porous membrane towards a chemokine gradient.

Experimental Protocols

Th2 Lymphocyte Chemotaxis Assay (Transwell)

This protocol is a generalized procedure based on standard methods for assessing T-cell migration.

1. Cell Preparation:

-

Isolate primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

-

Differentiate naive CD4+ T cells into Th2 cells by culturing with anti-CD3 and anti-CD28 antibodies in the presence of IL-4 and anti-IFN-γ antibody for 5-7 days.

-

Harvest and resuspend differentiated Th2 cells in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

2. Assay Setup:

-

Use a 24-well Transwell plate with 5 µm pore size inserts.

-

To the lower chamber, add 600 µL of RPMI 1640 medium containing the desired concentration of CCL17 or CCL22. Include a negative control with medium only.

-

In a separate plate, pre-incubate 100 µL of the Th2 cell suspension with 100 µL of this compound at various concentrations (or vehicle control) for 30 minutes at 37°C.

-

Add 200 µL of the cell/compound mixture to the upper chamber of the Transwell insert.

3. Incubation and Analysis:

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer or a cell viability assay (e.g., Calcein-AM).

-

Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.

Intracellular Calcium Mobilization Assay

This protocol outlines a general method for measuring chemokine-induced calcium flux in lymphocytes.

1. Cell Preparation:

-

Prepare Th2 lymphocytes as described in the chemotaxis assay protocol.

-

Resuspend the cells at 1-2 x 10^6 cells/mL in a buffer containing calcium and magnesium (e.g., HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend in the assay buffer.

2. Assay Procedure:

-

Use a flow cytometer or a fluorescence plate reader capable of kinetic measurements.

-

Acquire a baseline fluorescence reading of the dye-loaded cells for approximately 30-60 seconds.

-

Add a solution of this compound or vehicle control to the cells and continue to record the fluorescence.

-

After a short incubation with the compound, add a solution of CCL22 to stimulate the cells.

-

Continue to record the fluorescence for several minutes to capture the peak and subsequent decline of the calcium signal.

3. Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

For ratiometric dyes like Fura-2, the ratio of fluorescence at two different emission or excitation wavelengths is calculated.

-

The peak fluorescence intensity or the area under the curve is used to quantify the calcium response.

-

The inhibitory effect of this compound is determined by comparing the response in its presence to the vehicle control.

Conclusion

This compound is a potent and selective CCR4 antagonist that effectively inhibits the chemotaxis of Th2 lymphocytes in response to the key chemokines CCL17 and CCL22. By blocking this crucial step in the inflammatory cascade, this compound holds potential as a therapeutic agent for Th2-mediated diseases. The data presented in this guide provide a foundational understanding of its mechanism and activity. Further research is warranted to fully elucidate its effects on Th2 cytokine production and proliferation and to translate these preclinical findings into clinical efficacy.

References

- 1. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of the new orally active CCR4 antagonist K327 on CCR4+CD4+ T cell migration into the lung of mice with ovalbumin-induced lung allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of AZD5069: A CXCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of AZD5069 (navarixin), a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). Developed by AstraZeneca, AZD5069 has been investigated for its therapeutic potential in a range of inflammatory diseases and oncology indications. This document synthesizes preclinical and clinical data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to CXCR2 and its Role in Disease

The CXC chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a critical role in the recruitment and activation of neutrophils, a type of white blood cell integral to the innate immune response.[1][2][3] Ligands for CXCR2, such as CXCL8 (interleukin-8), are potent chemoattractants for neutrophils.[3][4] While essential for host defense, dysregulated CXCR2 signaling and excessive neutrophil infiltration are implicated in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and bronchiectasis.[1][2][5] Furthermore, CXCR2 is upregulated in various tumor types and contributes to tumor progression, making it a target for anti-cancer therapies.[1][2]

Discovery and Preclinical Development of AZD5069

AZD5069 was identified as a potent, selective, and orally bioavailable small-molecule antagonist of the human CXCR2 receptor.[1][6] Its development aimed to mitigate the deleterious effects of excessive neutrophil-driven inflammation.

AZD5069 functions as a reversible antagonist of CXCR2.[1][6] It directly binds to the receptor, inhibiting the binding of its cognate ligands, such as CXCL8, and thereby blocking downstream signaling pathways that lead to neutrophil chemotaxis and activation.[1][2][4] Notably, AZD5069 is a slowly reversible antagonist, with its pharmacological effects influenced by time and temperature.[3][4]

The potency and selectivity of AZD5069 were characterized through a series of in vitro assays.

Table 1: In Vitro Activity of AZD5069

| Assay Type | Target | Ligand | Parameter | Value | Reference |

| Radioligand Binding | Human CXCR2 | [¹²⁵I]-CXCL8 | pIC₅₀ | 8.8 - 9.1 | [3][4] |

| Radioligand Binding | Human CXCR1 | CXCL8 | pIC₅₀ | 6.5 | [4] |

| Neutrophil Chemotaxis | Human Neutrophils | CXCL1 | pA₂ | ~9.6 | [3] |

| Adhesion Molecule Expression | Human Neutrophils | CXCL1 | pA₂ | 6.9 | [3] |

| Calcium Flux | Human Neutrophils | GROα | - | Inhibition | [6] |

The anti-inflammatory effects of AZD5069 were demonstrated in preclinical animal models. Oral administration of AZD5069 effectively blocked lipopolysaccharide (LPS)-induced lung and blood neutrophilia in rats, with exposures aligning with its receptor potency.[6] Receptor binding potency was found to be similar across various species, including cynomolgus monkey, dog, rat, and mouse.[6]

Clinical Development of AZD5069

AZD5069 has undergone extensive clinical evaluation in healthy volunteers and patients with various diseases.

Eight Phase I studies involving 240 healthy volunteers characterized the pharmacokinetic profile of AZD5069.

Table 2: Summary of AZD5069 Pharmacokinetics in Healthy Volunteers

| Parameter | Description | Result | Reference |

| Absorption | Time to maximum concentration (Tₘₐₓ) | ~2 hours (fasting) | [7] |

| Metabolism | Primary metabolizing enzyme | CYP3A4 | [6] |

| Drug-Drug Interaction | Co-administration with ketoconazole (CYP3A4 inhibitor) | 2.1-fold increase in AUC, 1.6-fold increase in Cₘₐₓ | [6] |

AZD5069 was investigated in patients with COPD, bronchiectasis, and severe asthma.

Table 3: Key Clinical Trial Results of AZD5069 in Inflammatory Diseases

| Indication | Dose | Duration | Key Finding(s) | Reference |

| Bronchiectasis | 80 mg BID | 28 days | 69% reduction in absolute neutrophil count in morning sputum; no improvement in clinical outcomes. | [5] |

| Severe Asthma | 5, 15, or 45 mg BID | 6 months | Did not reduce the rate of severe exacerbations or improve FEV1. | [6][8] |

More recently, the therapeutic potential of AZD5069 has been explored in oncology, often in combination with immunotherapy.

Table 4: Ongoing and Recent Clinical Trials of AZD5069 in Oncology

| Indication | Combination Therapy | Phase | Status | Reference |

| Advanced Hepatocellular Carcinoma (HCC) | Durvalumab (anti-PD-L1) | I/II | Recruiting | [9] |

| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Enzalutamide | I/II | Ongoing | [10][11] |

| Advanced Solid Tumors | Durvalumab | I/II | Completed | [10] |

Across clinical studies, AZD5069 has generally been well-tolerated.[5][6] The most consistent, mechanism-based effect observed is a reversible reduction in blood neutrophil counts.[6] In healthy volunteers, this was observed at doses as low as 5.45 mg.[6] In patients with severe asthma treated with 45 mg BID for up to 12 months, a sustained but reversible ~25% reduction in blood neutrophils was observed without a consistent increase in infection rates.[6]

Experimental Protocols

-

Objective: To determine the binding affinity of AZD5069 to CXCR1 and CXCR2.

-

Methodology:

-

Membranes from cells expressing human CXCR1 or CXCR2 are prepared.

-

Membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-CXCL8) and varying concentrations of AZD5069.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

-

After incubation, the membranes are washed to remove unbound radioligand.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The concentration of AZD5069 that inhibits 50% of specific binding (IC₅₀) is calculated and converted to pIC₅₀.

-

-

Objective: To assess the functional antagonism of AZD5069 on neutrophil migration.

-

Methodology:

-

Human neutrophils are isolated from the peripheral blood of healthy donors.

-

A chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.

-

The lower well contains a chemoattractant (e.g., CXCL1 or CXCL8).

-

Neutrophils, pre-incubated with varying concentrations of AZD5069 or vehicle, are placed in the upper well.

-

The chamber is incubated to allow neutrophil migration through the membrane towards the chemoattractant.

-

The number of migrated cells in the lower well is quantified by microscopy or flow cytometry.

-

The pA₂ value, a measure of antagonist potency, is calculated from the dose-response curve.

-

-

Objective: To evaluate the in vivo efficacy of AZD5069 in an animal model of acute lung inflammation.

-

Methodology:

-

Rats are orally administered with AZD5069 or vehicle at various doses.

-

After a defined period, the animals are challenged with inhaled LPS to induce lung inflammation.

-

At a specified time point post-challenge, bronchoalveolar lavage (BAL) is performed to collect lung fluid.

-

Blood samples are also collected.

-

The number of neutrophils in the BAL fluid and blood is determined using a cell counter or flow cytometry.

-

The dose-dependent inhibition of neutrophil infiltration by AZD5069 is assessed.

-

Visualizations

References

- 1. azd5069 - My Cancer Genome [mycancergenome.org]

- 2. Facebook [cancer.gov]

- 3. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. bionews.com [bionews.com]

- 6. AZD5069 [openinnovation.astrazeneca.com]

- 7. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of a CXCR2 antagonist, AZD5069, in patients with uncontrolled persistent asthma: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AZD5069 / AstraZeneca [delta.larvol.com]

AZD2098: A Potent and Selective CCR4 Antagonist for Research in Inflammatory Diseases and Immuno-oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2098 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 4 (CCR4). This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. Detailed experimental protocols for key in vitro assays are presented, along with visualizations of the CCR4 signaling pathway and experimental workflows to facilitate its application in research settings. The quantitative data on its biological activity are summarized in structured tables for ease of comparison and interpretation.

Chemical Structure and Properties

This compound, with the IUPAC name 2,3-Dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide, is a well-characterized compound with a molecular formula of C11H9Cl2N3O3S and a molecular weight of 334.18 g/mol .[1][2] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,3-Dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | [3] |

| Molecular Formula | C11H9Cl2N3O3S | [1][2] |

| Molecular Weight | 334.18 g/mol | [1][2] |

| CAS Number | 566203-88-1 | [1] |

| SMILES | COC1=NC=CN=C1NS(=O)(=O)C2=C(Cl)C(Cl)=CC=C2 | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | DMSO: ≥67 mg/mL (200.49 mM) | [4] |

Pharmacological Properties

This compound is a potent and selective antagonist of the CCR4 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of Th2 lymphocytes and regulatory T cells (Tregs).[5] Its primary mechanism of action involves binding to an intracellular or C-terminal allosteric site on the CCR4 receptor, thereby inhibiting the downstream signaling induced by its natural ligands, CCL17 (TARC) and CCL22 (MDC).[6] This inhibition prevents the recruitment of CCR4-expressing immune cells to sites of inflammation and into the tumor microenvironment.[7]

Biological Activity

This compound exhibits high potency against CCR4 across multiple species. Its inhibitory activity has been quantified in various in vitro assays, as detailed in the table below.

| Assay Type | Species | Ligand | pIC50 | IC50 (nM) | Reference |

| CCR4 Binding Assay | Human | CCL22 | 7.8 | ~15.8 | [3][5] |

| Rat | - | 8.0 | 10 | [2][3] | |

| Mouse | - | 8.0 | 10 | [2] | |

| Dog | - | 7.6 | ~25.1 | [2] | |

| CCL22-induced Ca2+ Influx | Human | CCL22 | 7.5 | ~31.6 | [2] |

| Th2 Cell Chemotaxis | Human | CCL17/CCL22 | 6.3 | ~501 | [2][3] |

pIC50 is the negative logarithm of the IC50 value. IC50 values are approximated from pIC50 values.

Selectivity

This compound demonstrates excellent selectivity for the CCR4 receptor. Screening against a panel of other chemokine receptors (CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, and CCR8) showed no significant activity at concentrations up to 10 µM.[1][3] Further screening against a larger panel of receptors and enzymes also revealed little to no off-target activity.[5]

Signaling Pathway

The binding of chemokines CCL17 or CCL22 to the CCR4 receptor initiates a signaling cascade that leads to cellular responses such as chemotaxis, calcium mobilization, and cell activation. This compound, by binding to an allosteric site, prevents this cascade.

Experimental Protocols

The following are detailed methodologies for key experiments frequently used to characterize the activity of CCR4 antagonists like this compound.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.

References

- 1. AZD 2098 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (AZD-2098) | CCR4 antagonist | Probechem Biochemicals [probechem.com]

- 4. rapt.com [rapt.com]

- 5. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 7. medkoo.com [medkoo.com]

AZD2098: A Technical Overview of its Binding Affinity to Human CCR4

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2098 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a G protein-coupled receptor (GPCR) critically involved in immune responses. CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), play a significant role in the trafficking of Th2 lymphocytes, making it a key target in inflammatory diseases such as asthma.[1] This technical guide provides an in-depth overview of the binding affinity of this compound to human CCR4, including available quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathways. This compound is characterized as an allosteric antagonist that binds to an intracellular or C-terminal site on the CCR4 receptor.[2][3]

Quantitative Binding Affinity Data

| Assay Type | Cell System | Ligand | pIC50 (mean ± SEM) | Molar Concentration (IC50) | Reference |

| Fluorescent Microvolume Assay Technology (FMAT) Cell Binding Assay | Human CCR4-expressing cells | Labeled CCL22 | 7.8 ± 0.05 | 15.8 nM | [1] |

| FLIPR Intracellular Calcium Mobilization Assay | hCCR4-expressing CHO cells | CCL22 | 7.5 | 31.6 nM | [4] |

| Human Primary Th2 Cell Chemotaxis Assay | Primary human Th2 cells | CCL17 or CCL22 | 6.3 | 501.2 nM | [4] |

Experimental Protocols

Fluorescent Microvolume Assay Technology (FMAT) Cell Binding Assay

This assay quantifies the binding of a fluorescently labeled ligand to cells. In the context of this compound, it was used to measure the inhibition of labeled CCL22 binding to cells expressing human CCR4.

Principle: FMAT is a homogeneous assay that uses a laser scanner to detect fluorescence in a microplate well. It distinguishes between fluorescent molecules in solution and those associated with cells or beads that have settled at the bottom of the well, thus eliminating the need for wash steps.

General Protocol:

-

Cell Preparation: Human CCR4-expressing cells are cultured and harvested.

-

Assay Plate Preparation: Cells are seeded into 384-well microplates.

-

Compound Addition: A dilution series of this compound is added to the wells.

-

Labeled Ligand Addition: A fixed concentration of fluorescently labeled CCL22 is added to all wells.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Detection: The plate is read on an FMAT scanner. The scanner identifies and quantifies the fluorescence associated with the cells at the bottom of each well.

-

Data Analysis: The inhibition of labeled CCL22 binding by this compound is calculated, and the pIC50 value is determined from the resulting concentration-response curve.

FMAT Binding Assay Workflow

FLIPR Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon GPCR activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon ligand binding and GPCR activation, intracellular calcium levels rise, leading to an increase in fluorescence that is measured in real-time by a Fluorescence Imaging Plate Reader (FLIPR).

General Protocol:

-

Cell Preparation: Human CCR4-expressing CHO cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.

-

Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Addition: The plate is placed in the FLIPR instrument, and a baseline fluorescence is measured. This compound at various concentrations is then added to the wells.

-

Ligand Addition and Measurement: After a short incubation with the antagonist, the agonist (CCL22) is added, and the fluorescence intensity is monitored in real-time.

-

Data Analysis: The increase in fluorescence in the presence of different concentrations of this compound is compared to the control (agonist alone) to determine the inhibitory effect and calculate the pIC50.

Human Primary Th2 Cell Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

Principle: The assay is performed using a Transwell system, where a porous membrane separates an upper and a lower chamber. Cells are placed in the upper chamber, and the chemoattractant is in the lower chamber. The number of cells that migrate through the membrane to the lower chamber is quantified.

General Protocol:

-

Cell Isolation: Primary human Th2 cells are isolated from peripheral blood.

-

Assay Setup: A Transwell plate with a polycarbonate membrane is used. The lower chamber is filled with media containing the chemoattractant (CCL17 or CCL22).

-

Cell Treatment: The isolated Th2 cells are pre-incubated with different concentrations of this compound.

-

Cell Addition: The treated cells are added to the upper chamber of the Transwell.

-

Incubation: The plate is incubated for a few hours to allow for cell migration.

-

Quantification: The number of cells that have migrated to the lower chamber is counted, typically using a cell counter or by flow cytometry.

-

Data Analysis: The percentage of inhibition of chemotaxis at each this compound concentration is calculated relative to the control (no antagonist), and the pIC50 is determined.

CCR4 Signaling Pathway

CCR4 is a GPCR that primarily couples to the Gi/Go family of G proteins.[5] Ligand binding initiates a signaling cascade that leads to cellular responses, most notably chemotaxis. This compound acts as an allosteric antagonist, binding to a site distinct from the natural ligand binding site and preventing the conformational changes required for receptor activation.

CCR4 Signaling Pathway and Inhibition by this compound

Conclusion

This compound is a potent and selective antagonist of human CCR4, effectively inhibiting ligand-induced cellular responses such as calcium mobilization and chemotaxis. The provided pIC50 values from various assays consistently demonstrate its high potency. While specific Ki and Kd values are not publicly documented, the functional data strongly supports its role as a high-affinity CCR4 antagonist. The detailed experimental methodologies and the signaling pathway diagram offer a comprehensive technical resource for researchers in the field of immunology and drug discovery.

References

- 1. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 3. Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. G Protein‐Coupled Receptor Signaling: Implications and Therapeutic Development Advances in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AZD2098 in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2098 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1] CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), play a crucial role in the recruitment of Th2 lymphocytes, which are key mediators of allergic inflammation.[1] This makes this compound a promising therapeutic candidate for inflammatory diseases such as asthma. Additionally, CCR4 is expressed on certain types of malignant T-cells, suggesting a potential role for this compound in the treatment of cutaneous T-cell lymphoma (CTCL).[2] These application notes provide detailed protocols for the use of this compound in two key in vivo animal models: an ovalbumin-sensitized rat model of allergic airway inflammation and a cutaneous T-cell lymphoma xenograft mouse model.

Mechanism of Action: CCR4 Antagonism

This compound functions by binding to the CCR4 receptor on the surface of immune cells, primarily Th2 lymphocytes and regulatory T cells (Tregs). This binding prevents the interaction of CCR4 with its natural ligands, CCL17 and CCL22. The subsequent inhibition of downstream signaling pathways ultimately blocks the chemotaxis and recruitment of these inflammatory cells to sites of inflammation or tumor microenvironments.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vivo and in vitro studies.

Table 1: In Vivo Efficacy of this compound in an Ovalbumin-Sensitized Rat Model

| Dose (μmol/kg, p.o., BID) | Observed Effect on Lung Inflammation |

| 0.22 | Initial signs of efficacy |

| 0.75 | Dose-dependent reduction |

| 2.2 | Dose-dependent reduction |

| 3.0 | Dose-dependent reduction |

| 7.5 | Maximal reduction observed |

| 15 | No further increase in efficacy |

Data based on qualitative descriptions of a dose-dependent reduction in alveolitis and leukocyte trafficking.[3]

Table 2: In Vitro Potency of this compound

| Assay | Species | pIC50 |

| CCR4 Inhibition | Human | 7.8 |

| CCR4 Inhibition | Rat | 8.0 |

| CCR4 Inhibition | Mouse | 8.0 |

| CCR4 Inhibition | Dog | 7.6 |

| CCL22-induced Ca2+ influx | Human (CHO cells) | 7.5 |

| CCL17/22-induced chemotaxis | Human (Th2 cells) | 6.3 |

[3]

Table 3: Preclinical Pharmacokinetics of a Precursor to this compound (Compound 1)

| Species | Route | Bioavailability (F%) | Half-life (T1/2, h) | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) |

| Rat | p.o. | 45 | 16 | 0.1 | 0.1 |

| Mouse | p.o. | Good | Long | Low | Small |

Data for Compound 1, a hit compound that led to the development of this compound.[1]

Experimental Protocols

Ovalbumin-Sensitized Rat Model of Allergic Airway Inflammation

This protocol describes the induction of an allergic airway inflammation model in Brown Norway rats, which can be utilized to evaluate the efficacy of this compound.

Materials:

-

Brown Norway rats (male, 6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum) as adjuvant

-

Phosphate-buffered saline (PBS)

-

Aerosol delivery system (nebulizer and exposure chamber)

-

This compound

-

Vehicle for this compound (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

Protocol:

-

Sensitization (Day 0 and Day 14):

-

Prepare the sensitization solution by dissolving OVA in PBS to a final concentration of 1 mg/mL.

-

Emulsify the OVA solution with an equal volume of Alum adjuvant (2% Al(OH)3).

-

Administer 1 mL of the OVA/Alum emulsion per rat via intraperitoneal (i.p.) injection.

-

A booster injection is given on Day 14 using the same procedure.

-

A control group should receive i.p. injections of PBS/Alum.

-

-

Aerosol Challenge (Day 28):

-

On Day 28, place the sensitized rats in an exposure chamber.

-

Challenge the rats with an aerosolized solution of 1% OVA in PBS for 30 minutes using a nebulizer.

-

The control group should be challenged with aerosolized PBS.

-

-

This compound Administration:

-

Prepare a stock solution of this compound in a suitable vehicle.

-

Administer this compound orally (p.o.) by gavage at the desired doses (e.g., 0.22, 0.75, 2.2, 3.0, 7.5, and 15 μmol/kg).[3]

-

The first dose should be administered 1 hour prior to the OVA aerosol challenge.

-

Continue to administer this compound every 12 hours for the duration of the experiment (96 hours post-challenge).[3]

-

A vehicle control group should receive the vehicle alone following the same dosing schedule.

-

-

Endpoint Analysis (96 hours post-challenge):

-

At 96 hours after the aerosol challenge, euthanize the rats.

-

Collect bronchoalveolar lavage fluid (BALF) for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

Perfuse and collect lung tissue for histopathological analysis. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of peribronchial and perivascular inflammation (alveolitis and leukocyte trafficking).

-

Measure OVA-specific IgE levels in serum by ELISA.

-

Cutaneous T-Cell Lymphoma (CTCL) Xenograft Mouse Model

This protocol describes the establishment of a CTCL xenograft model in immunodeficient mice to evaluate the anti-tumor activity of this compound.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID, nude mice), female, 6-8 weeks old

-

CTCL cell line (e.g., Hut78, MyLa)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Matrigel (optional)

-

This compound

-

Vehicle for this compound

Protocol:

-

Cell Culture and Preparation:

-

Culture the chosen CTCL cell line under standard conditions.

-

On the day of injection, harvest the cells and wash them with sterile PBS.

-

Resuspend the cells in PBS or a mixture of PBS and Matrigel (1:1) to a final concentration of 5-10 x 10^7 cells/mL.

-

-

Tumor Cell Implantation:

-

Inject 0.1 mL of the cell suspension (5-10 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Treatment Initiation:

-

Monitor the mice for tumor formation.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

-

This compound Administration:

-

Administer this compound at the desired doses and schedule (e.g., daily oral gavage). The specific dose and schedule may need to be optimized based on tolerability and efficacy studies.

-

The control group should receive the vehicle alone.

-

-

Endpoint Analysis:

-

Continue to monitor tumor volume throughout the study.

-

The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI) compared to the vehicle-treated group.

-

At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for CCR4 expression).

-

It is important to note that in a comparative study, this compound did not show significant inhibition of tumor growth in a CTCL xenograft model.[2]

-

Conclusion

The protocols outlined in these application notes provide a framework for investigating the in vivo efficacy of this compound in preclinical models of allergic airway inflammation and cutaneous T-cell lymphoma. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines. The provided data and diagrams offer a comprehensive overview of the current understanding of this compound's mechanism of action and its potential therapeutic applications.

References

Application Notes and Protocols for AZD2098 in In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2098 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a key receptor involved in the trafficking of Th2 lymphocytes.[1][2] This document provides detailed application notes and protocols for the in vivo use of this compound, with a primary focus on a preclinical model of allergic asthma. Information on pharmacokinetics and findings in an oncology model are also presented. The protocols and data herein are compiled from preclinical studies to guide researchers in designing and executing their own in vivo experiments.

Introduction

Chemokine receptors are critical mediators of immune cell migration and have emerged as important therapeutic targets for a range of inflammatory diseases and cancer. CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), play a central role in the recruitment of Th2 cells, which are key drivers of the pathophysiology of allergic asthma.[1][2] this compound has been developed as a small molecule inhibitor of CCR4, demonstrating high potency and selectivity.[1] These application notes provide a summary of the available preclinical data and detailed protocols for the use of this compound in a rat model of ovalbumin-induced allergic asthma. Additionally, this document discusses the reported activity of this compound in a preclinical cancer model.

Data Presentation

In Vitro Potency of this compound

| Target | Species | Assay | pIC50 |

| CCR4 | Human | Radioligand Binding | 7.8 |

| CCR4 | Rat | Radioligand Binding | 8.0 |

| CCR4 | Mouse | Radioligand Binding | 8.0 |

| CCR4 | Dog | Radioligand Binding | 7.6 |

| CCR4 | Human | CCL22-induced Ca2+ influx | 7.5 |

| CCR4 | Human (Th2 cells) | CCL17/CCL22-induced chemotaxis | 6.3 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

In Vivo Dosage in Ovalbumin-Sensitized Rat Model of Allergic Asthma

| Animal Model | Dosing Route | Dosage Range | Dosing Frequency | Vehicle |

| Brown-Norway rats | Oral (p.o.) | 73.5 µg/kg to 5.0 mg/kg | Twice a day (BID) | Not specified in efficacy study. A common formulation is 1% sodium bicarbonate solution or a suspension in 0.5% methylcellulose. |

Pharmacokinetic Parameters of a Precursor Compound (Compound 1) to this compound

| Species | Route | Dose | Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (T1/2) (h) | Bioavailability (F) (%) |

| Rat | i.v. | 3.0 µmol/kg | 0.1 | 0.1 | 16 | N/A |

| Rat | p.o. | 9.0 µmol/kg | N/A | N/A | 16 | 45 |

| Mouse | i.v. | 3.0 µmol/kg | 0.1 | 0.1 | 10 | N/A |

| Mouse | p.o. | 9.0 µmol/kg | N/A | N/A | 10 | 86 |

Note: Detailed pharmacokinetic data for this compound was not available in the reviewed literature. The data presented is for a precursor compound described in the discovery of this compound.[1]

Experimental Protocols

Protocol 1: Ovalbumin-Induced Allergic Asthma Model in Rats

This protocol is based on established methods for inducing an allergic airway inflammation model in rats, which is a relevant model for studying the effects of CCR4 antagonists.[3][4]

Materials:

-

This compound

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Al(OH)₃) as an adjuvant

-

Sterile saline (0.9% NaCl)

-

Vehicle for this compound (e.g., 1% sodium bicarbonate or 0.5% methylcellulose with 0.1% Tween 80)

-

Brown-Norway rats (male, 6-8 weeks old)

Experimental Procedure:

-

Sensitization:

-

On days 0 and 7, sensitize the rats by intraperitoneal (i.p.) injection of 1 mg of OVA and 100 mg of aluminum hydroxide in 1 mL of sterile saline.

-

A control group should receive i.p. injections of saline with aluminum hydroxide only.

-

-

Drug Administration:

-

Beginning on the day of the first challenge and continuing throughout the challenge period, administer this compound orally (p.o.) twice daily (BID).

-

The recommended dose range to explore is 73.5 µg/kg to 5.0 mg/kg.

-

The vehicle control group should receive the vehicle alone following the same administration schedule.

-

-

Ovalbumin Challenge:

-

From day 14 to day 21, challenge the sensitized rats with an aerosolized solution of 1% OVA in sterile saline for 20 minutes daily.

-

The control group is challenged with aerosolized saline.

-

-

Readout and Analysis (24-48 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL):

-

Anesthetize the rats and perform a tracheotomy.

-

Instill and aspirate a fixed volume of sterile saline (e.g., 3 x 5 mL) into the lungs via a tracheal cannula.

-

Centrifuge the collected BAL fluid (BALF) to pellet the cells.

-

Resuspend the cell pellet and perform a total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

-

Histopathology:

-

Perfuse the lungs with saline and fix with 10% neutral buffered formalin.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.

-

-

Cytokine Analysis:

-

Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using ELISA kits.

-

-

Protocol 2: Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic properties of this compound.

Materials:

-

This compound

-

Vehicle for administration (e.g., 1% sodium bicarbonate solution)

-

Male Sprague-Dawley rats or C57BL/6 mice

-

Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

Experimental Procedure:

-

Dosing:

-

For intravenous (i.v.) administration, formulate this compound in a suitable vehicle and administer a single bolus dose (e.g., 3.0 µmol/kg) via the tail vein.

-

For oral (p.o.) administration, administer a single dose (e.g., 9.0 µmol/kg) by gavage.

-

-

Blood Sampling:

-

Collect blood samples (e.g., 50-100 µL) at multiple time points post-dose. Suggested time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.

-

Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma samples.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Clearance (Cl)

-

Volume of distribution (Vss)

-

Half-life (T1/2)

-

Bioavailability (F) (by comparing p.o. and i.v. data)

-

-

Application in Oncology Models

The role of the CCR4-CCL22/CCL17 axis in recruiting regulatory T cells (Tregs) to the tumor microenvironment has made CCR4 an attractive target in immuno-oncology. However, the available preclinical data for this compound in this setting is limited and indicates a lack of efficacy in a specific cancer model.

In a study using a cutaneous T-cell lymphoma (CTCL) xenograft mouse model, this compound, classified as a class-II CCR4 antagonist, did not inhibit tumor growth in vivo.[1] In contrast, a class-I CCR4 antagonist, C021, did show anti-tumor effects in the same model.[1] This suggests that the specific binding site and mechanism of action of different CCR4 antagonists may lead to different outcomes in oncology models. Therefore, while the rationale for targeting CCR4 in cancer is strong, further studies with this compound in different tumor models would be necessary to determine its potential in this therapeutic area.

Mandatory Visualizations

Caption: CCR4 Signaling Pathway and Inhibition by this compound.

References

Application Notes and Protocols for Cell-Based Functional Assays of AZD2098

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2098 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4)[1][2]. CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), play a crucial role in mediating the migration of Th2 lymphocytes, making it a significant target in inflammatory diseases and immuno-oncology[3]. These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of this compound and similar CCR4 antagonists.

Mechanism of Action

This compound functions by binding to the CCR4 receptor, a G protein-coupled receptor (GPCR), and inhibiting the downstream signaling induced by its natural chemokine ligands, CCL17 and CCL22. This blockade prevents the activation of intracellular signaling cascades that lead to cellular responses such as calcium mobilization, chemotaxis, and cell activation[3].

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various cell-based functional assays. The following table summarizes the reported pIC50 values.

| Assay Type | Cell System | Ligand | pIC50 | Reference |

| CCR4 Receptor Binding | Human CCR4 transfected CHO cells | CCL22 | 7.8 | [1][2] |

| Intracellular Calcium Mobilization | Human CCR4 transfected CHO cells | CCL22 | 7.0 | [3] |

| Chemotaxis | Human primary Th2 cells | CCL17/CCL22 | 6.7 | [3] |

| CCR4 Receptor Binding | Rat CCR4 | - | 8.0 | [1][4] |

| CCR4 Receptor Binding | Mouse CCR4 | - | 8.0 | [1] |

| CCR4 Receptor Binding | Dog CCR4 | - | 7.6 | [1] |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Signaling Pathway

The binding of chemokines CCL17 or CCL22 to the CCR4 receptor initiates a signaling cascade characteristic of Gi-coupled GPCRs. This process involves the dissociation of G protein subunits, leading to the activation of downstream effector molecules. This compound blocks these initial steps. A simplified representation of the CCR4 signaling pathway is depicted below.

Caption: Simplified CCR4 signaling pathway.

Experimental Protocols

CCR4 Receptor Binding Assay (Fluorescent Microvolume Assay Technology - FMAT)

This assay quantifies the ability of this compound to compete with a fluorescently labeled chemokine for binding to the CCR4 receptor expressed on cells.

Workflow:

Caption: Workflow for CCR4 Receptor Binding Assay.

Protocol:

-

Cell Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with human CCR4 in appropriate media.

-

On the day of the assay, harvest cells and resuspend in assay buffer (e.g., HBSS with 0.1% BSA) to a concentration of 1 x 10^6 cells/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range for the IC50 curve. The final DMSO concentration should be kept below 0.5%.

-

-

Assay Procedure:

-

Add 50 µL of the cell suspension to each well of a 96-well black, clear-bottom plate.

-

Add 25 µL of the diluted this compound or vehicle control to the respective wells.

-

Add 25 µL of fluorescently labeled CCL22 (e.g., Alexa Fluor 647-CCL22) at a final concentration equal to its Kd for CCR4.

-

Incubate the plate for 2 hours at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate using an FMAT instrument.

-

The fluorescence intensity in each well is proportional to the amount of labeled ligand bound to the cells.

-

Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by a CCR4 agonist.

Workflow:

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Protocol:

-

Cell Preparation:

-

Seed CCR4-expressing CHO cells into 96-well black, clear-bottom plates and culture overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.

-

-

Compound Addition:

-

After dye loading, wash the cells gently with assay buffer.

-

Add assay buffer containing serial dilutions of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Place the plate into a Fluorescence Imaging Plate Reader (FLIPR).

-

Measure the baseline fluorescence for a few seconds.

-

Add a solution of CCL22 (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the instrument's integrated pipettor.

-

Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the peak fluorescence response compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Th2 Cell Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of human primary Th2 cells towards a chemoattractant gradient of CCL17 or CCL22.

Workflow:

Caption: Workflow for Th2 Cell Chemotaxis Assay.

Protocol:

-

Cell Preparation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS).

-

Culture the CD4+ T cells under Th2-polarizing conditions (e.g., with IL-4 and anti-IFN-γ) for several days.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in chemotaxis buffer (e.g., RPMI with 0.5% BSA).

-

-

Assay Procedure:

-

Harvest the differentiated Th2 cells and resuspend them in chemotaxis buffer.

-

Pre-incubate the cells with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Use a multi-well chemotaxis chamber (e.g., Transwell plate with a 5 µm pore size filter).

-

Add chemotaxis buffer containing CCL22 (at a concentration that induces optimal migration) to the lower wells of the chamber.

-

Add the pre-incubated Th2 cell suspension to the upper wells (the inserts).

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

-

Quantification and Analysis:

-

After incubation, remove the inserts.

-

Quantify the number of cells that have migrated to the lower wells. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye that binds to cellular DNA (e.g., CyQUANT).

-

Calculate the percentage inhibition of migration for each this compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Selectivity

This compound demonstrates good selectivity for the CCR4 receptor. When screened against a panel of other chemokine receptors, including CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, and CCR8, no significant activity was observed at a concentration of 10 µM[1][2]. This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for hCCR4 Fluorescent Microvolume Assay Technology Featuring AZD2098

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human C-C chemokine receptor 4 (hCCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune responses. It is primarily expressed on Th2 lymphocytes and is activated by the chemokines CCL17 (TARC) and CCL22 (MDC).[1][2] This activation mediates downstream signaling cascades, leading to cellular responses such as chemotaxis and calcium mobilization.[1][2] Due to its involvement in inflammatory and allergic diseases, hCCR4 has emerged as a significant therapeutic target.

AZD2098 is a potent and selective antagonist of the hCCR4 receptor.[3] This document provides detailed application notes and protocols for a fluorescent microvolume assay to characterize the inhibitory activity of this compound on hCCR4 signaling. The described assay is based on the principle of measuring intracellular calcium mobilization upon receptor activation, a common method for assessing GPCR function.

hCCR4 Signaling Pathway

The binding of the chemokines CCL17 or CCL22 to the hCCR4 receptor initiates a conformational change in the receptor, leading to the activation of intracellular G proteins. This activation, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ concentration can be detected using fluorescent calcium indicators.

Quantitative Data Summary

The inhibitory potency of this compound on hCCR4-mediated cellular responses has been quantified using various in vitro assays. The following tables summarize the key data.

Table 1: Antagonist Potency of this compound on hCCR4

| Assay Type | Cell System | Ligand | Parameter | pIC50 | Reference |

| Calcium Mobilization | CHO cells expressing hCCR4 | CCL22 (MDC) | Ca2+ influx | 7.5 | [1][2] |

| Chemotaxis | Human primary Th2 cells | CCL17/CCL22 | Cell migration | 6.3 | [1] |

Table 2: Species Cross-Reactivity of this compound

| Species | Parameter | pIC50 | Reference |

| Human | CCR4 Inhibition | 7.8 | [1] |

| Rat | CCR4 Inhibition | 8.0 | [1] |

| Mouse | CCR4 Inhibition | 8.0 | [1] |

| Dog | CCR4 Inhibition | 7.6 | [1] |

Experimental Protocols

Principle of the Fluorescent Microvolume Assay

This assay quantifies the ability of a test compound, such as this compound, to inhibit the increase in intracellular calcium concentration induced by an hCCR4 agonist (CCL17 or CCL22). The assay utilizes a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to free calcium. The protocol is designed for a microplate format, making it suitable for high-throughput screening.

Experimental Workflow

Materials and Reagents

-

Cells: A stable cell line expressing hCCR4 (e.g., CHO-hCCR4 or HEK293-hCCR4).

-

Test Compound: this compound

-

Agonist: Recombinant human CCL17 (TARC) or CCL22 (MDC)

-

Calcium Indicator Dye: Fluo-4 AM or equivalent

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for CHO cells) supplemented with fetal bovine serum (FBS) and selection antibiotics.

-

Microplates: 384-well, black-walled, clear-bottom microplates

-

Fluorescent Plate Reader: Instrument capable of kinetic fluorescence reading with excitation/emission wavelengths suitable for the chosen dye (e.g., 494/516 nm for Fluo-4).

Detailed Methodology

1. Cell Culture and Plating a. Culture hCCR4-expressing cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2. b. On the day of the assay, harvest cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in assay buffer to the desired density (typically 1-2 x 10^6 cells/mL).

2. Dye Loading a. Add the fluorescent calcium indicator dye (e.g., Fluo-4 AM) to the cell suspension at a final concentration of 1-5 µM. b. Incubate the cell suspension at 37°C for 30-60 minutes in the dark to allow for dye loading. c. After incubation, centrifuge the cells and resuspend them in fresh assay buffer to remove excess dye.

3. Compound Preparation a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in assay buffer to create a dose-response curve. Include a vehicle control (DMSO in assay buffer).

4. Assay Procedure a. Dispense 20 µL of the dye-loaded cell suspension into each well of a 384-well microplate. b. Add 10 µL of the diluted this compound or vehicle control to the appropriate wells. c. Incubate the plate at room temperature for 15-30 minutes. d. Place the microplate into the fluorescent plate reader. e. Initiate kinetic fluorescence reading. f. After establishing a stable baseline reading (typically 10-20 seconds), add 10 µL of the hCCR4 agonist (CCL17 or CCL22) at a pre-determined EC80 concentration to all wells. g. Continue to record the fluorescence signal for at least 60-120 seconds.

5. Data Analysis a. The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Plot the percent inhibition of the agonist response versus the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value. d. Calculate the pIC50 as the negative logarithm of the IC50 value.

Conclusion

The fluorescent microvolume assay for intracellular calcium mobilization is a robust and reliable method for characterizing the pharmacology of hCCR4 antagonists like this compound. This high-throughput compatible assay provides quantitative data on the potency and efficacy of test compounds, making it an invaluable tool in the drug discovery and development process for novel therapeutics targeting the hCCR4 receptor. The detailed protocols and data presented here serve as a comprehensive guide for researchers and scientists working in this area.

References

Troubleshooting & Optimization

AZD2098 solubility and stability issues

Welcome to the technical support center for AZD2098. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find frequently asked questions and troubleshooting guides to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3] Its mechanism of action involves binding to CCR4 and inhibiting the downstream signaling pathways activated by its natural chemokine ligands, CCL17 (TARC) and CCL22 (MDC).[4] This inhibition blocks chemokine-induced cellular responses such as calcium influx and chemotaxis of Th2 cells.[5][6] CCR4 is primarily expressed on Th2 lymphocytes and regulatory T cells (Tregs), making it a target for inflammatory diseases and some cancers.[4][7]

Q2: What are the recommended solvents for dissolving this compound?

This compound is most commonly dissolved in dimethyl sulfoxide (DMSO).[1][2][8] It can also be dissolved in ethanol, though at a lower concentration.[8] For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, and saline or corn oil are necessary.[2][5]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO.[2] Moisture-absorbing DMSO can reduce the solubility of the compound.[2] Depending on the supplier, ultrasonic assistance may be required to fully dissolve the compound.[5] For consistent results, refer to the batch-specific molecular weight on the Certificate of Analysis to calculate the exact solvent volume needed for your desired concentration.

Q4: What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[6] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Solubility and Formulation Data

The following tables summarize the solubility and formulation data for this compound based on available information.

Table 1: Solubility in Common Solvents

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |

| DMSO | 100 - 200.49 mM[2][8] | 33.42 - 67 mg/mL[2][8] |

| Ethanol | 10 mM[8] | 3.34 mg/mL[8] |

Table 2: Example Formulations for In Vivo Studies

| Formulation Composition | Final Concentration | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Not specified | [5] |

| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (7.48 mM) | [5] |

| PEG300, Tween-80, ddH2O (in a 400:50:500 ratio) added to a DMSO stock | Not specified | [2] |

Troubleshooting Guides

Issue 1: My this compound powder will not fully dissolve in DMSO.

-

Possible Cause 1: Incorrect Solvent Quality. The DMSO used may have absorbed moisture.

-

Solution: Use fresh, anhydrous (moisture-free) DMSO to prepare your stock solution.[2]

-

-

Possible Cause 2: Insufficient Solubilization Energy. The compound may require additional energy to dissolve completely.

-

Solution: Briefly use an ultrasonic bath to aid in the dissolution of the compound.[5] Ensure the vial remains sealed to prevent water absorption.

-

-

Possible Cause 3: Concentration Exceeds Solubility Limit. You may be attempting to prepare a solution at a concentration higher than the compound's maximum solubility.

-

Solution: Refer to the solubility data in Table 1 and ensure your target concentration does not exceed the recommended limits.

-

Issue 2: My this compound stock solution appears cloudy or has formed a precipitate after storage.

-

Possible Cause 1: Freeze-Thaw Cycles. Repeatedly freezing and thawing the stock solution can cause the compound to come out of solution.

-

Solution: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. Before use, gently warm the aliquot to room temperature and vortex to ensure any precipitate has redissolved.

-

-

Possible Cause 2: Improper Storage. Storing the solution at an incorrect temperature can affect its stability.

-

Solution: Always store stock solutions at -20°C or -80°C as recommended.[6]

-

-

Possible Cause 3: Contamination. Contamination with water or other substances can reduce solubility.

-

Solution: Use sterile, filtered pipette tips and high-quality, anhydrous solvents when preparing and handling solutions.

-

Issue 3: I am observing inconsistent results in my cell-based assays.

-

Possible Cause 1: Compound Degradation. The stability of this compound in your final assay media may be limited.

-

Solution: Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid storing the compound in aqueous media for extended periods.

-

-

Possible Cause 2: High Final DMSO Concentration. The concentration of DMSO in your final assay volume may be affecting your cells.

-

Solution: Ensure the final concentration of DMSO in your cell culture media is consistent across all conditions and is at a level that is non-toxic to your specific cell line (typically ≤ 0.5%).

-

-

Possible Cause 3: Interaction with Assay Components. Components in your assay media, such as serum proteins, may bind to the compound and reduce its effective concentration.

Visualized Workflows and Pathways

This compound Mechanism of Action: CCR4 Signaling Pathway

Caption: Mechanism of this compound as a CCR4 antagonist.

Troubleshooting Workflow: Compound Precipitation in Stock Solution

Caption: Troubleshooting precipitate in this compound stock solutions.

References

- 1. probechem.com [probechem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound (AZD-2098) | CCR4 antagonist | Probechem Biochemicals [probechem.com]

- 4. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. AZD 2098 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]

Overcoming high plasma protein binding of AZD2098

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the high plasma protein binding of AZD2098.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its plasma protein binding a concern?